molecular formula C25H32N4O4 B11373290 3,4,5-trimethoxy-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}benzamide

3,4,5-trimethoxy-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}benzamide

Cat. No.: B11373290
M. Wt: 452.5 g/mol
InChI Key: PIZQKQDEEUHIAK-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a trimethoxyphenyl group, a benzodiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, including the formation of the benzodiazole ring and the attachment of the trimethoxyphenyl and piperidine groups. Common synthetic routes may involve:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Trimethoxyphenyl Group: This step often involves the use of trimethoxybenzaldehyde and appropriate coupling reagents.

    Incorporation of the Piperidine Moiety: This can be done through nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group could yield carboxylic acids or aldehydes, while reduction of the benzodiazole ring could produce dihydrobenzodiazole derivatives.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with various molecular targets. It can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent. Additionally, it can inhibit heat shock proteins and other enzymes involved in cell survival and proliferation .

Properties

Molecular Formula

C25H32N4O4

Molecular Weight

452.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]benzamide

InChI

InChI=1S/C25H32N4O4/c1-16-8-10-29(11-9-16)15-23-27-19-14-18(6-7-20(19)28(23)2)26-25(30)17-12-21(31-3)24(33-5)22(13-17)32-4/h6-7,12-14,16H,8-11,15H2,1-5H3,(H,26,30)

InChI Key

PIZQKQDEEUHIAK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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